

# N-allyl-4-propoxybenzenesulfonamide molecular weight and formula

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## Compound of Interest

Compound Name: *N-allyl-4-propoxybenzenesulfonamide*

Cat. No.: B2633194

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## Technical Dossier: N-allyl-4-propoxybenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the molecular formula and weight for **N-allyl-4-propoxybenzenesulfonamide**. Due to the limited availability of direct experimental data in public databases for this specific compound, the presented values are based on theoretical calculations derived from its chemical structure. For comparative purposes, data for the structurally related and more extensively documented compound, N-allyl-4-methylbenzenesulfonamide, is also included.

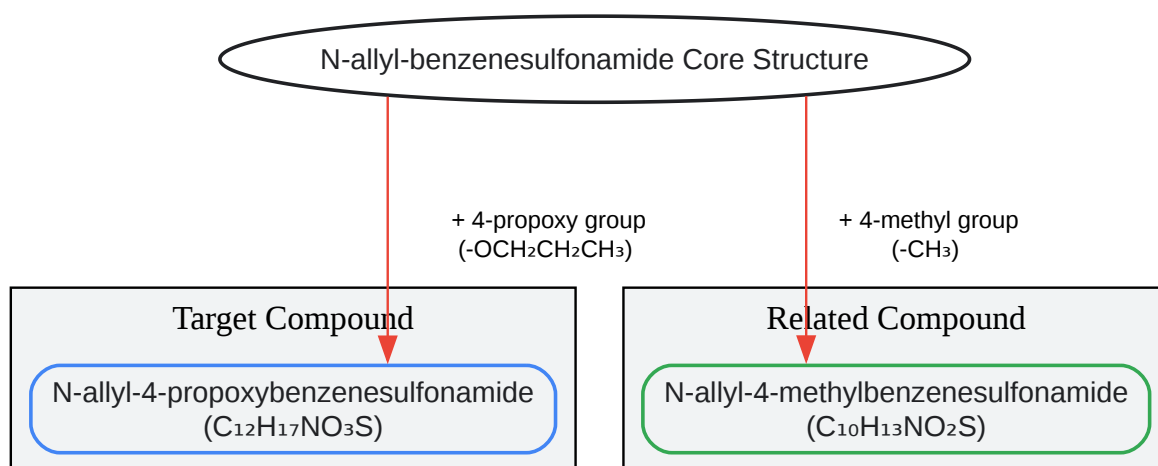
## Physicochemical Properties

The fundamental molecular characteristics of **N-allyl-4-propoxybenzenesulfonamide** and its methyl-substituted analogue are detailed below. These properties are foundational for any research or development activities, including analytical method development, pharmacokinetic studies, and chemical synthesis.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )
N-allyl-4-propoxybenzenesulfonamide	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub> S	255.33 (Calculated)
N-allyl-4-methylbenzenesulfonamide	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> S	211.28[1][2]

## Logical Relationship of Compound Structures

The following diagram illustrates the structural relationship between the target compound, **N-allyl-4-propoxybenzenesulfonamide**, and the related compound, N-allyl-4-methylbenzenesulfonamide. The key difference lies in the substituent at the 4-position of the benzene ring.



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Structural relationship between the target and a related compound.

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## References

- 1. N-ALLYL-4-METHYL-N-(2-PROPYNYL)BENZENESULFONAMIDE [chemicalbook.com]
- 2. 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub>S | CID 297877 - PubChem [pubchem.ncbi.nlm.nih.gov]
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